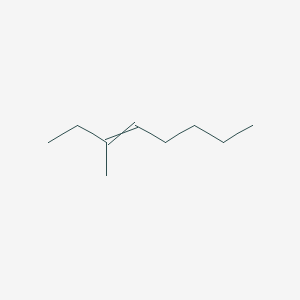
3-Methyloct-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyloct-3-ene is an organic compound with the molecular formula C9H18. It is a colorless liquid with a hydrocarbon-like odor. This compound is part of the alkene family, characterized by the presence of a carbon-carbon double bond.
Preparation Methods
3-Methyloct-3-ene can be synthesized through various methods. One common synthetic route involves the use of Ziegler-Natta catalysts in the hydrogenation of alkenes . Another method includes the reaction of other alkenes under specific conditions to produce this compound . Industrial production methods often involve these catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
3-Methyloct-3-ene undergoes several types of chemical reactions, including:
Reduction: Hydrogenation of this compound can be achieved using hydrogen gas (H2) in the presence of a metal catalyst, converting the double bond to a single bond.
Substitution: Halogenation reactions can occur where halogens like chlorine (Cl2) or bromine (Br2) add across the double bond.
Scientific Research Applications
3-Methyloct-3-ene is used in various scientific research applications:
Chemistry: It serves as an intermediate in organic synthesis, aiding in the production of more complex molecules.
Biology: This compound can be used in studies involving hydrocarbon metabolism and enzymatic reactions.
Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.
Industry: It is utilized in the manufacture of fragrances and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyloct-3-ene involves its interaction with molecular targets through its double bond. This interaction can lead to various chemical transformations, such as the formation of carbonyl compounds during oxidation reactions. The pathways involved often include the cleavage of the double bond and subsequent formation of new bonds with reagents.
Comparison with Similar Compounds
3-Methyloct-3-ene can be compared to other alkenes such as:
3-Methylhept-3-ene: Similar in structure but with a shorter carbon chain.
3-Methylnon-3-ene: Similar but with a longer carbon chain.
3-Methylhex-3-ene: Another similar compound with an even shorter carbon chain.
The uniqueness of this compound lies in its specific carbon chain length and the position of the methyl group, which can influence its reactivity and applications.
Properties
CAS No. |
20826-36-2 |
|---|---|
Molecular Formula |
C9H18 |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
3-methyloct-3-ene |
InChI |
InChI=1S/C9H18/c1-4-6-7-8-9(3)5-2/h8H,4-7H2,1-3H3 |
InChI Key |
RRPHUUXRVVPAAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















